molecular formula C6H12ClNO B2773235 3-Aminocyclohexanone hydrochloride CAS No. 149520-74-1; 1956309-56-0

3-Aminocyclohexanone hydrochloride

Cat. No.: B2773235
CAS No.: 149520-74-1; 1956309-56-0
M. Wt: 149.62
InChI Key: LIOWOXUFDMWURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminocyclohexanone hydrochloride is a versatile cyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring both an amine and a ketone functional group on a cyclohexane ring, makes it a key intermediate for constructing more complex molecules . This compound is of significant interest in pharmaceutical research, particularly as a precursor in the synthesis of aminocyclohexyl compounds which have demonstrated a range of biological activities. Such activities, as investigated in scientific studies, can include acting as agonists or antagonists for specific biological targets, which is a fundamental approach in drug discovery . Furthermore, research into related structural analogs has shown potential for application in developing therapies for central nervous system (CNS) conditions, cardiovascular diseases, and as agents for analgesia . The hydrochloride salt form enhances the compound's stability and handling properties, making it a practical choice for research and development workflows. As a reagent, it enables the exploration of new chemical spaces and contributes to the development of novel therapeutic candidates and other advanced materials.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminocyclohexan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-2-1-3-6(8)4-5;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOWOXUFDMWURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal synthetic routes for 3-aminocyclohexanone hydrochloride, and how do reaction conditions influence yield?

The synthesis of this compound typically involves the conversion of a precursor amine or ketone to the hydrochloride salt using hydrochloric acid under controlled conditions. Key steps include:

  • Amination : Introducing the amino group via reductive amination or nucleophilic substitution.
  • Salt Formation : Reacting the free base with HCl in a polar solvent (e.g., ethanol or water) to enhance stability and solubility .
    Reaction temperature (e.g., 0–25°C) and solvent choice significantly affect crystallinity and purity. For example, slow cooling during salt formation improves crystal quality .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • HPLC/GC : Quantify purity using reverse-phase HPLC with UV detection (λ = 210–254 nm) or GC with flame ionization detection .
  • NMR Spectroscopy : Confirm stereochemistry and proton environments (e.g., ¹H NMR for cyclohexane ring protons at δ 1.2–2.8 ppm) .
  • Titration : Direct titration with 0.1 M sodium thiosulfate can validate chloride content in the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in:

  • Stereochemical Control : Cis/trans isomerism in cyclohexane rings (e.g., cis-3-amino derivatives show higher receptor affinity than trans isomers) .
  • Solubility Differences : Hydrochloride salts may exhibit pH-dependent solubility, affecting in vitro assay results. Use standardized buffers (e.g., PBS pH 7.4) for consistency .
  • Metabolic Stability : Evaluate hepatic microsome stability using LC-MS to identify active vs. inactive metabolites .

Q. What experimental strategies mitigate instability of this compound under acidic or oxidative conditions?

  • Stabilization Methods :
    • Lyophilization : Freeze-drying under vacuum preserves salt integrity for long-term storage .
    • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous solutions to prevent oxidation of the amino group .
  • Degradation Studies : Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and analyze degradation products using LC-MS .

Q. How can computational modeling guide the design of 3-aminocyclohexanone-based inhibitors for enzyme targets?

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to active sites (e.g., cyclohexane ring interactions with hydrophobic pockets) .
  • QSAR Models : Coramine-substituted derivatives show enhanced activity; prioritize substituents at the 4-position for synthesis .
  • MD Simulations : Assess conformational flexibility of the cyclohexane ring under physiological conditions .

Methodological Considerations

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

  • Standardized Conditions : Maintain consistent temperature (±0.1°C) and ionic strength (e.g., 0.1 M KCl) .
  • Stopped-Flow Techniques : Measure fast reaction kinetics (e.g., amine acylation) with millisecond resolution .
  • Data Normalization : Express rates relative to a control reaction (e.g., unsubstituted cyclohexanone) to account for solvent effects .

Q. How should researchers address discrepancies in reported solubility and partition coefficients (LogP)?

  • Validation Methods :
    • Shake-Flask Assay : Measure LogP in octanol/water systems at 25°C, accounting for ionization (pKa ≈ 8.5 for the amine group) .
    • HPLC Retention Time Correlation : Use a C18 column to estimate hydrophobicity .

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